1-(1-Methylpiperidin-4-yl)piperidin-4-amine
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Overview
Description
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Structural Analysis
Asymmetric Synthesis of Aminoalkyl Piperidines : The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, using a specific synthesis process, is a notable application. This process involves the reduction and hydrogenolysis of certain compounds to yield various diamines and diamino alcohols, showcasing the versatility of piperidine derivatives in synthesis (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
Conformational Analysis of Chiral Hindered Amides : Research on the conformational analysis of amide derivatives, including studies on piperidine rings, is essential. These studies provide insight into the static and dynamic structures of these compounds, contributing to a deeper understanding of their behavior in various chemical environments (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Crystal Structure and Computational Studies
Crystal Structure Analysis and Calculations : Analysis of the crystal structure of piperidine derivatives, including phosphoric triamides, is crucial. This involves NMR spectroscopy, elemental analysis, and density functional calculations, providing detailed insights into the molecular structure and interactions of these compounds (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).
Intermolecular Interactions in Hydrates : Investigating the structures and interactions in hydrates of substituted piperidines offers valuable information. The study utilizes X-ray crystallography and quantum chemistry to understand how piperidine ring substitution affects hydrate formation and stability (Socha, Prus, Dobrzycki, Boese, & Cyrański, 2021).
Mechanism of Action
Target of Action
It is known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target molecule .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine. These factors can include the pH of the environment, the presence of other molecules, and the temperature . .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWTMIIEURGAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.